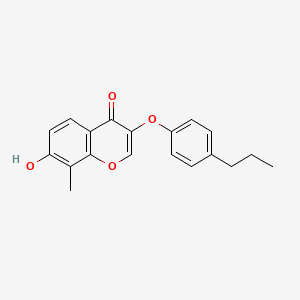
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in cell signaling, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and immune disorders.
Wirkmechanismus
The mechanism of action of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is based on its ability to bind to the ATP-binding site of PI3Ks, thereby preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream effectors such as Akt and mTOR. By inhibiting PI3K activity, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can modulate a variety of cellular processes that are regulated by PI3K signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one are diverse and depend on the specific cellular context in which it is used. In cancer cells, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to inhibit cell proliferation, induce apoptosis, and decrease migration and invasion. In insulin-responsive cells, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can impair glucose uptake and metabolism, leading to insulin resistance. In immune cells, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can inhibit cell activation and cytokine production, leading to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is its potency and selectivity as a PI3K inhibitor. It has been shown to be effective at low micromolar concentrations, and its selectivity for PI3Ks over other kinases is high. This makes it a useful tool for studying the specific role of PI3Ks in various cellular processes. However, one limitation of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is its potential for off-target effects, particularly at higher concentrations. It is important to use appropriate controls and dose-response curves to ensure that any observed effects are specific to PI3K inhibition.
Zukünftige Richtungen
There are several future directions for research on 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one and its role in PI3K signaling. One area of interest is the development of more potent and selective PI3K inhibitors that can be used in vivo for therapeutic purposes. Another area of interest is the identification of downstream effectors of PI3K signaling that are specifically targeted by 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one. Finally, there is a need for more comprehensive studies of the physiological effects of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in vivo, particularly in the context of cancer and metabolic diseases.
Synthesemethoden
The synthesis of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one involves several steps, including the preparation of 4-propylphenol, which is then converted to the corresponding bromide using N-bromosuccinimide. The bromide is then reacted with 7-hydroxy-8-methyl-4H-chromen-4-one in the presence of a base to yield the target molecule. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been used extensively in scientific research as a tool to investigate the role of PI3Ks in various cellular processes. It has been shown to inhibit all class I PI3K isoforms, as well as some class II and III isoforms, making it a useful tool to study the specificity and function of different PI3K isoforms. 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been used to study the role of PI3Ks in cancer cell proliferation, apoptosis, and migration, as well as in insulin signaling and glucose metabolism. It has also been used in studies of immune cell function and inflammation.
Eigenschaften
IUPAC Name |
7-hydroxy-8-methyl-3-(4-propylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-4-13-5-7-14(8-6-13)23-17-11-22-19-12(2)16(20)10-9-15(19)18(17)21/h5-11,20H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZQMXRDGOIZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)
![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)
![5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5910875.png)


![N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5910899.png)
![N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5910900.png)
![4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid](/img/structure/B5910904.png)

